4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid
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Overview
Description
4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure This compound is part of the benzothiophene family, which is known for its diverse biological and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid can be achieved through several methods. One common approach involves the condensation of 4-(dimethylamino)benzaldehyde with thiophene-2-carboxylic acid under acidic conditions. The reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid involves its interaction with specific molecular targets. The dimethylamino group can enhance the compound’s ability to bind to enzymes or receptors, leading to modulation of their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Thianaphthene-2-carboxylic acid: Another benzothiophene derivative with similar structural features.
Benzo[b]thiophene-2-carboxamide: A related compound with potential pharmacological applications.
Uniqueness
4-(Dimethylamino)benzo[b]thiophene-2-carboxylic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for diverse applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C11H11NO2S |
---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
4-(dimethylamino)-1-benzothiophene-2-carboxylic acid |
InChI |
InChI=1S/C11H11NO2S/c1-12(2)8-4-3-5-9-7(8)6-10(15-9)11(13)14/h3-6H,1-2H3,(H,13,14) |
InChI Key |
HMZFJSVULCAVRH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C2C=C(SC2=CC=C1)C(=O)O |
Origin of Product |
United States |
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